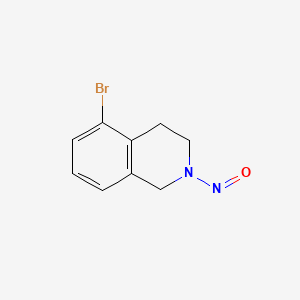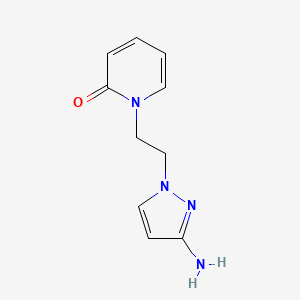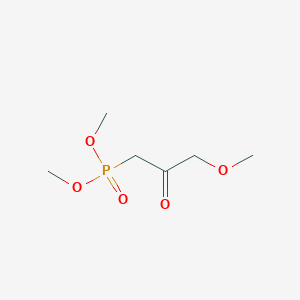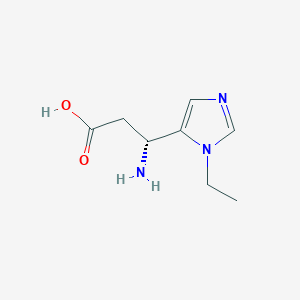
(r)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Amino Acid Formation: The final step involves the formation of the amino acid moiety, which can be achieved through the Strecker synthesis, involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can occur at the imidazole ring or the amino group, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a ligand in coordination chemistry.
Biology
In biology, this compound is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is investigated for its potential therapeutic applications, including as an antimicrobial agent and as a precursor for the synthesis of pharmaceutical compounds.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole ring, similar in structure but without the ethyl group.
Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, similar in structure but with different functional groups.
Uniqueness
®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is unique due to the presence of both an ethyl group and an amino acid moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
XLFFKLJZDZFTBD-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN1C=NC=C1[C@@H](CC(=O)O)N |
Canonical SMILES |
CCN1C=NC=C1C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)



![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)
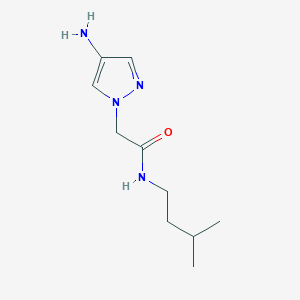
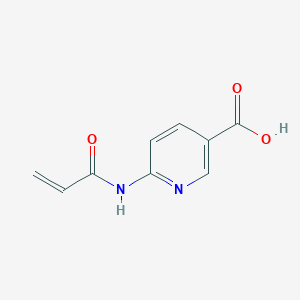

![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
